![molecular formula C₁₇H₂₇NO₆ B051207 (2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 681282-72-4](/img/structure/B51207.png)

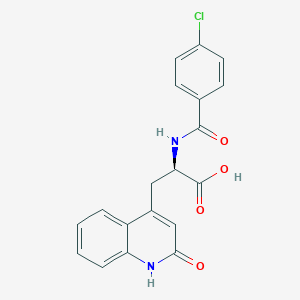

(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

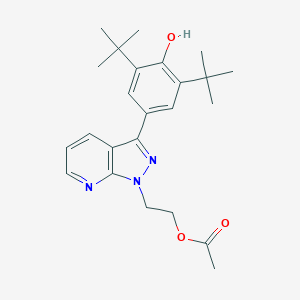

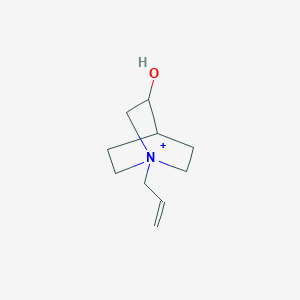

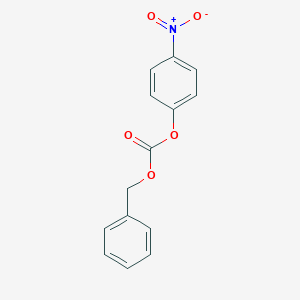

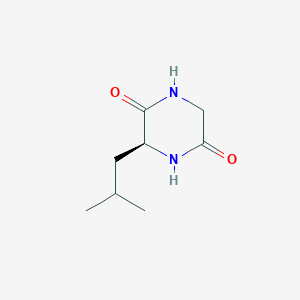

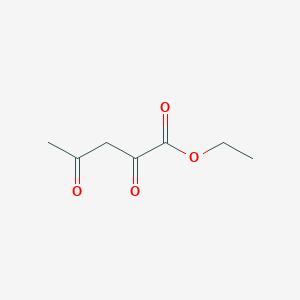

Synthesis of adamantane derivatives, such as α-imino derivatives of 1-adamantylacetic and (3-hydroxy-1-adamantyl)acetic acids, involves the preparation of isopropyl esters through hydrogenation of corresponding oximes on Raney nickel, showcasing the chemical versatility of adamantane-based compounds (Reznikov, Martynova, Sibiryakova, & Klimochkin, 2015). Similarly, self-acylation methods and the use of trifluoroacetic anhydride have been employed to synthesize 2,4-bis(1-adamantyl)acetoacetic acid and its derivatives, demonstrating the adaptability of adamantyl groups in synthetic chemistry (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010).

Molecular Structure Analysis

The adamantane structure imparts a unique three-dimensional framework to its derivatives, influencing their chemical reactivity and physical properties. The adamantyl group, being a highly branched, cage-like structure, contributes to the stability and rigidity of molecules, as evidenced by structural studies of various adamantane derivatives (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010).

Chemical Reactions and Properties

Adamantane derivatives participate in a range of chemical reactions, owing to the reactivity of their functional groups. For example, the self-acylation process leading to the formation of bis(adamantyl)acetoacetic acids involves the formation of mixed anhydrides, showcasing the chemical versatility of the adamantyl moiety (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010). Furthermore, the synthesis of α-imino derivatives highlights the capacity for functionalization of the adamantyl scaffold (Reznikov, Martynova, Sibiryakova, & Klimochkin, 2015).

Aplicaciones Científicas De Investigación

Pyrolysis of Polysaccharides

The pyrolysis of polysaccharides has been studied to understand the chemical mechanisms involved in the formation of small carbon compounds like acetic acid. The study explored the effects of linkage types and inorganic additives on pyrolytic pathways, which could be relevant in the context of chemical reactions involving acetic acid derivatives (Ponder & Richards, 2010).

Organic Acid Vapors and Corrosion

Research on the effects of organic acid vapors, including acetic acid, on the corrosion of metals such as copper, could provide insights into the stability and reactivity of complex organic acids in various environments (Bastidas & La Iglesia, 2007).

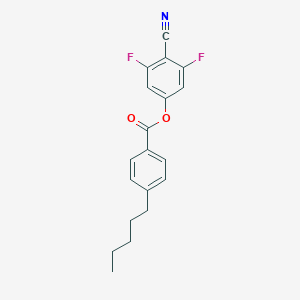

Adamantylated Compounds

The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds have been reviewed, indicating the significance of adamantyl groups in enhancing the efficacy and selectivity of pharmaceuticals. This review could offer a perspective on the role of the adamantyl group in the compound of interest (Shokova & Kovalev, 2013).

Propiedades

IUPAC Name |

(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO6/c1-14(2,3)24-13(21)18-11(12(19)20)15-4-10-5-16(22,7-15)9-17(23,6-10)8-15/h10-11,22-23H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11-,15?,16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYYESJIBYSDAL-HBMIPKKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3C[C@](C1)(C[C@@](C3)(C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466333 |

Source

|

| Record name | TRI048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

CAS RN |

681282-72-4 |

Source

|

| Record name | TRI048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)

![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)

![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)